Comparative PTP1B Enzyme Inhibition: 4-Bromo-2-(2-methylbenzyl)phenol vs. Related Bromophenol Scaffolds
4-Bromo-2-(2-methylbenzyl)phenol demonstrates measurable inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key target for type 2 diabetes and obesity research [1]. Its reported IC50 value of 11,000 nM (11 µM) [1] falls within a spectrum of potencies observed for structurally related bromophenols. For context, other bromophenol derivatives reported in the literature exhibit IC50 values ranging from more potent (e.g., 0.84 µM to 2.4 µM for certain marine-derived tetrabromo compounds) [2] to significantly less potent. This compound's specific IC50 profile provides a critical data point for structure-activity relationship (SAR) studies seeking to optimize the balance between potency and physicochemical properties within this chemical series.
| Evidence Dimension | PTP1B enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 11,000 nM (11 µM) |
| Comparator Or Baseline | Marine-derived bromophenols (e.g., from Rhodomela confervoides): IC50 values ranging from 0.84 to 2.4 µM [2] |
| Quantified Difference | The target compound is approximately 4.6- to 13-fold less potent than the most active marine bromophenol comparators reported. |
| Conditions | Inhibition of PTP1B assessed via reduction in nitrophenol production using pNPP substrate, 30 min incubation. |
Why This Matters
This quantitative data confirms the compound's engagement with a high-value diabetes target, enabling its use as a validated reference or starting point in SAR campaigns.
- [1] BindingDB: Entry BDBM50535612 for CHEMBL4460100 (4-Bromo-2-(2-methylbenzyl)phenol). IC50 = 1.10E+4 nM against PTP1B. View Source
- [2] Shi, D. Y., et al. 'Inhibition of bromophenols against PTP1B and anti-hyperglycemic effect of Rhodomela confervoides extract in diabetic rats.' Science Bulletin, 53(16), 2476-2479 (2008). View Source
